2-Hydroxy-3-iodo-5-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-iodo-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSWWULHQGWUQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)I)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501807 | |
| Record name | 2-Hydroxy-3-iodo-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6083-00-7 | |
| Record name | 2-Hydroxy-3-iodo-5-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Hydroxy 3 Iodo 5 Methylbenzoic Acid and Its Derivatives
Direct Synthetic Routes to 2-Hydroxy-3-iodo-5-methylbenzoic Acid
Direct approaches to this compound involve the introduction of an iodine atom onto a pre-existing methylsalicylic acid framework. These methods are often favored for their atom economy and shorter synthetic sequences.
The most logical precursor for the direct synthesis is 5-methylsalicylic acid (p-cresotic acid). The challenge in this approach lies in achieving regioselectivity. The aromatic ring of 5-methylsalicylic acid is activated by two ortho, para-directing groups: a strong activating hydroxyl group (-OH) and a weak activating methyl group (-CH₃). The hydroxyl group directs electrophilic substitution to positions 3 and 5. Since the 5-position is already occupied by the methyl group, electrophilic iodination is strongly directed to the 3-position, ortho to the hydroxyl group.
Various iodinating agents can be employed for the electrophilic iodination of such activated aromatic rings. organic-chemistry.org Common reagents include molecular iodine (I₂) in the presence of an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). orgsyn.orgnih.gov The choice of reagent and reaction conditions is crucial to ensure high yield and prevent side reactions, such as the formation of di-iodinated products. For instance, the iodination of phenols and other activated aromatics has been successfully achieved using potassium iodide (KI) and ammonium (B1175870) peroxodisulfate in aqueous methanol (B129727) at room temperature, which often favors ortho-monoiodination. organic-chemistry.org
Table 1: Reagents for Direct Iodination of 5-Methylsalicylic Acid
| Reagent System | Typical Conditions | Comments |
|---|---|---|
| I₂ / Oxidizing Agent (e.g., H₂O₂, HIO₃) | Acidic or neutral medium | The oxidizing agent generates a more potent electrophilic iodine species (I⁺). organic-chemistry.orgnih.gov |
| N-Iodosuccinimide (NIS) | Acetonitrile (B52724), often with an acid catalyst (e.g., TFA) | A mild and effective method for iodinating electron-rich aromatics. organic-chemistry.org |
| Iodine Monochloride (ICl) | Glacial acetic acid | A highly reactive reagent that can lead to rapid iodination. orgsyn.org |
An alternative direct strategy involves the conversion of a different functional group at the 3-position of 5-methylsalicylic acid into an iodine atom. This approach is contingent on the availability of the appropriately substituted precursor. For example, a hypothetical 3-amino-2-hydroxy-5-methylbenzoic acid could be converted to the target compound via a Sandmeyer-type reaction. This involves diazotization of the amino group followed by treatment with an iodide salt, such as potassium iodide. researchgate.net Another possibility is a halogen exchange (halex) reaction, where a 3-bromo or 3-chloro-2-hydroxy-5-methylbenzoic acid is converted to the iodo-derivative, although this is generally more challenging for aryl halides.
Catalytic Approaches in the Synthesis of this compound
To improve the efficiency and mildness of the iodination reaction, catalytic methods have been developed. These can be applied to the direct iodination of 5-methylsalicylic acid.
Catalytic amounts of a strong acid, such as trifluoroacetic acid, can activate N-iodosuccinimide (NIS), facilitating the electrophilic iodination of activated aromatic rings under mild conditions. organic-chemistry.org This approach offers high regioselectivity and yields.
Organocatalysis provides another avenue. For instance, thiourea-based catalysts have been shown to be effective for the iodination of activated aromatic compounds using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source. organic-chemistry.org These reactions are typically highly regioselective and produce high yields of the desired products under mild conditions.
Furthermore, metal salts can be used to activate molecular iodine. Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), react with I₂ to form insoluble silver iodide, generating a potent electrophilic iodine species in the process. nih.gov This method has been used for the regioselective iodination of substituted phenols and could be effectively applied to the synthesis of this compound. nih.gov
Transition Metal-Catalyzed C-H Activation and Iodination
Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic compounds, offering an efficient alternative to traditional electrophilic aromatic substitution methods. In the context of synthesizing this compound, catalysts based on palladium (Pd) and rhodium (Rh) have shown significant promise.
The core principle of this methodology lies in the ability of the transition metal to selectively cleave a specific C-H bond on the aromatic ring, followed by the introduction of an iodine atom. The regioselectivity of this process is often guided by the presence of directing groups on the substrate. In the case of 2-hydroxy-5-methylbenzoic acid, both the hydroxyl (-OH) and carboxylic acid (-COOH) groups can act as directing groups, influencing the position of iodination.
Palladium-catalyzed C-H iodination often employs a Pd(II) catalyst in the presence of an oxidant and an iodine source. The reaction mechanism typically involves the formation of a palladacycle intermediate, where the palladium atom is coordinated to the directing group and has formed a C-Pd bond at the ortho position. Subsequent reaction with an iodinating agent, such as N-iodosuccinimide (NIS) or molecular iodine (I₂), leads to the desired iodinated product and regeneration of the catalyst. Research in this area has demonstrated the feasibility of palladium-catalyzed C-H halogenation for a variety of arenes, providing products that can be complementary to those from classical electrophilic substitution. organic-chemistry.org
Rhodium catalysts, particularly those of Rh(III), are also effective for C-H activation and subsequent functionalization. These reactions often proceed under oxidative conditions and can utilize a range of directing groups. While specific applications to 2-hydroxy-5-methylbenzoic acid are not extensively documented, the broader success of rhodium catalysis in the C-H functionalization of arenes suggests its potential applicability.
| Catalyst System | Directing Group(s) | Iodine Source | Key Features |
| Palladium(II) Acetate / Oxidant | -OH, -COOH | N-Iodosuccinimide (NIS), I₂ | High regioselectivity, mild reaction conditions. |
| Rhodium(III) Complexes / Oxidant | -OH, -COOH | Various iodinating agents | Effective for a broad range of arenes. |
Table 1: Overview of Transition Metal-Catalyzed C-H Iodination Systems
Organocatalytic Methods for Aromatic Functionalization
In recent years, organocatalysis has gained traction as a sustainable and metal-free alternative to transition metal catalysis. These methods utilize small organic molecules to catalyze chemical transformations, often with high efficiency and selectivity. For the synthesis of this compound, organocatalytic approaches to aromatic functionalization, particularly iodination, are being explored.
One promising strategy involves the use of hypervalent iodine reagents as both the iodine source and the catalyst, or in conjunction with a separate organocatalyst. These reagents can activate the aromatic ring towards electrophilic attack by iodine. While the direct organocatalytic iodination of 2-hydroxy-5-methylbenzoic acid is an area of ongoing research, the principles have been successfully applied to a variety of phenolic and benzoic acid derivatives.
The development of metal-free iodination processes is a significant step towards more environmentally friendly chemical synthesis. nih.govmdpi.comacs.org
Chemo- and Regioselectivity Challenges in Synthesis
The synthesis of this compound is complicated by the need for precise control over the position of iodination. The starting material, 2-hydroxy-5-methylbenzoic acid (also known as 5-methylsalicylic acid), possesses three potential sites for electrophilic attack on the aromatic ring (positions 3, 4, and 6). The directing effects of the existing substituents—the hydroxyl group, the carboxylic acid group, and the methyl group—play a crucial role in determining the final product distribution.
The hydroxyl group is a strongly activating, ortho-, para-director. organicchemistrytutor.comwikipedia.orglibretexts.orgyoutube.comyoutube.com The carboxylic acid group is a deactivating, meta-director. The methyl group is a weakly activating, ortho-, para-director. The interplay of these directing effects makes achieving high regioselectivity for the desired 3-iodo isomer a significant challenge.
Traditional electrophilic iodination methods often lead to a mixture of isomers, with the major product being dictated by the strongest activating group. In the case of 5-methylsalicylic acid, the powerful ortho-, para-directing effect of the hydroxyl group would be expected to favor iodination at positions 3 and 6. Separating the desired 3-iodo isomer from the unwanted 6-iodo and potentially di-iodinated byproducts can be a difficult and costly process.
Advanced synthetic methodologies, such as the transition metal-catalyzed C-H activation discussed earlier, offer a potential solution to this challenge. By utilizing directing groups to guide the catalyst to a specific C-H bond, it is possible to achieve a higher degree of regioselectivity than is possible with conventional methods.
Green Chemistry Principles and Sustainable Synthesis Routes for this compound
The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance sustainability. mdpi.comrsc.orgpro-metrics.org For the synthesis of this compound, several green chemistry principles are particularly relevant.
One key principle is the use of safer solvents and reagents. Traditional iodination reactions often employ hazardous solvents and stoichiometric amounts of harsh reagents. The development of catalytic methods, both transition metal-based and organocatalytic, reduces the need for stoichiometric reagents. Furthermore, research into conducting these reactions in greener solvents, such as water or bio-based solvents, is an active area of investigation. For instance, efficient methods for the iodination of phenols have been developed using water as the solvent. researchgate.net
Atom economy is another central tenet of green chemistry. C-H activation methodologies are inherently more atom-economical than traditional methods that require pre-functionalization of the substrate. By directly converting a C-H bond to a C-I bond, the generation of waste is minimized.
The use of renewable feedstocks is also a long-term goal. While the immediate precursors to this compound are typically derived from petrochemical sources, research into bio-based routes for aromatic compounds could eventually provide a more sustainable starting point.
Enzyme-catalyzed reactions represent a promising avenue for the sustainable synthesis of iodinated phenols. Laccase-catalyzed iodination, for example, utilizes potassium iodide as the iodine source and aerial oxygen as the oxidant, operating under mild, aqueous conditions. rsc.orgresearchgate.net Such biocatalytic approaches offer a highly efficient and environmentally benign alternative to conventional chemical methods.
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Designing syntheses to minimize waste generation. |
| Atom Economy | Utilizing C-H activation to maximize the incorporation of all materials. |
| Less Hazardous Chemical Syntheses | Employing non-toxic reagents and developing metal-free catalytic systems. |
| Safer Solvents and Auxiliaries | Using water or other environmentally benign solvents. |
| Catalysis | Developing highly efficient transition metal and organocatalysts to reduce energy consumption and waste. |
| Use of Renewable Feedstocks | Exploring bio-based routes for the synthesis of starting materials. |
Table 2: Application of Green Chemistry Principles
Molecular Structure, Conformation, and Advanced Spectroscopic Characterization of 2 Hydroxy 3 Iodo 5 Methylbenzoic Acid
High-Resolution X-ray Crystallographic Analysis and Single Crystal Diffraction Studies
Intermolecular Interactions and Crystal Packing
A crystallographic study would elucidate the various non-covalent interactions that govern the packing of molecules in the crystal lattice. These interactions, including hydrogen bonding (expected between the hydroxyl and carboxylic acid groups), halogen bonding (involving the iodine atom), and van der Waals forces, are fundamental to the material's physical properties. For analogous compounds like other substituted hydroxybenzoic acids, it is common to observe the formation of dimers through hydrogen bonding between the carboxylic acid moieties. The presence of the iodine and methyl groups would further influence the crystal packing through steric and electronic effects. Without experimental data, a definitive description of the supramolecular assembly of 2-Hydroxy-3-iodo-5-methylbenzoic acid remains speculative.
Tautomeric Forms and Structural Elucidation in Solid State
The potential for tautomerism, particularly involving the hydroxyl and carboxylic acid groups, could be unambiguously resolved through X-ray diffraction. While the enol form is expected to be predominant, the solid-state structure would confirm this and reveal any subtle conformational isomers or polymorphism. The study of related salicylic (B10762653) acid derivatives often reveals a planar conformation stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. However, the influence of the bulky iodine atom at the 3-position on this planarity cannot be determined without experimental structural data.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR techniques are powerful tools for probing the electronic environment of atomic nuclei, providing detailed information about molecular structure and connectivity.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁷O, ¹²⁷I) Chemical Shift Analysis
A complete NMR analysis would involve the characterization of all magnetically active nuclei in the molecule.
¹H NMR: Would provide information on the chemical environment of the protons, including those on the aromatic ring, the methyl group, and the hydroxyl and carboxylic acid groups. The chemical shifts and coupling constants would be indicative of the electronic effects of the iodo and hydroxyl substituents.
¹³C NMR: Would reveal the number of unique carbon environments and their electronic nature. The carbons attached to the iodine, oxygen, and carbonyl group would exhibit characteristic chemical shifts.
¹⁷O NMR: Although less common, ¹⁷O NMR could directly probe the oxygen atoms in the hydroxyl and carboxylic acid groups, offering insights into hydrogen bonding and tautomeric equilibria.
¹²⁷I NMR: This technique would be highly sensitive to the electronic environment around the iodine atom, providing data on the C-I bond and any intermolecular interactions involving the iodine.
Without experimental spectra, a detailed chemical shift analysis for this compound cannot be provided.
Two-Dimensional (2D) NMR Techniques for Connectivity and Spatial Proximity
2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) could reveal through-space correlations between protons, offering insights into the molecule's conformation in solution.
Solid-State NMR for Polymorphic Forms and Supramolecular Assemblies
Solid-state NMR (ssNMR) would be a valuable tool for characterizing the compound in its solid form, especially in the absence of single crystals suitable for X-ray diffraction. ssNMR can distinguish between different polymorphic forms, identify the number of molecules in the asymmetric unit, and probe intermolecular distances and interactions within the crystal lattice.
Vibrational Spectroscopy (FTIR and Raman) for Detailed Functional Group Assignments
Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure. The vibrational modes of this compound are expected to be characteristic of its substituted benzene (B151609) ring, carboxylic acid, hydroxyl, and methyl functional groups.
The FTIR and Raman spectra would be complementary, with some vibrations being more prominent in one technique than the other due to selection rules. For instance, the symmetric vibrations of non-polar bonds are typically strong in Raman spectra, while the vibrations of polar functional groups are more intense in FTIR spectra.
Expected Vibrational Frequencies and Assignments:
A detailed assignment of the principal vibrational modes for this compound can be predicted.
O-H Stretching: The hydroxyl group of the carboxylic acid is expected to exhibit a broad and intense absorption band in the FTIR spectrum, typically in the range of 3300-2500 cm⁻¹, due to strong intermolecular hydrogen bonding. The phenolic O-H stretch would likely appear as a sharper band around 3600-3200 cm⁻¹.
C-H Stretching: The aromatic C-H stretching vibrations are anticipated to occur in the region of 3100-3000 cm⁻¹. The methyl group's symmetric and asymmetric C-H stretching vibrations would be observed in the 2980-2870 cm⁻¹ range.
C=O Stretching: The carbonyl (C=O) stretch of the carboxylic acid is a very strong and characteristic absorption in the FTIR spectrum, expected to be found in the 1725-1680 cm⁻¹ region. Its exact position would be influenced by hydrogen bonding.
C-C Stretching (Aromatic): The benzene ring's C-C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.
O-H Bending: The in-plane O-H bending of the carboxylic acid is expected around 1440-1395 cm⁻¹ and the out-of-plane bending near 920 cm⁻¹.
C-O Stretching: The C-O stretching of the carboxylic acid and the phenolic group would likely be observed in the 1320-1210 cm⁻¹ and 1260-1180 cm⁻¹ regions, respectively.
C-I Stretching: The carbon-iodine (C-I) stretching vibration is expected to appear at lower frequencies, typically in the range of 600-500 cm⁻¹, due to the high mass of the iodine atom.
Interactive Data Table: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |
| O-H Stretch (Carboxylic Acid) | 3300-2500 | Strong, Broad | Weak |
| O-H Stretch (Phenolic) | 3600-3200 | Medium, Sharp | Weak |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak | Medium |
| Aliphatic C-H Stretch | 2980-2870 | Medium | Medium |
| C=O Stretch | 1725-1680 | Very Strong | Medium |
| Aromatic C-C Stretch | 1600-1450 | Medium to Strong | Strong |
| O-H Bend (in-plane) | 1440-1395 | Medium | Weak |
| C-O Stretch | 1320-1210 | Strong | Medium |
| C-I Stretch | 600-500 | Medium | Strong |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₇IO₃), the expected exact mass can be calculated.
Expected Molecular Ion and Isotopic Pattern:
The monoisotopic mass of this compound is 277.9491 g/mol . In a mass spectrum, the molecular ion peak [M]⁺• would be observed at this m/z value. Due to the presence of carbon, an [M+1]⁺• peak resulting from the natural abundance of ¹³C would also be present.
Predicted Fragmentation Pathways:
The fragmentation of the molecular ion in an electron ionization (EI) mass spectrometer would likely proceed through several characteristic pathways:
Loss of a Hydroxyl Radical: A common fragmentation pathway for carboxylic acids is the loss of the hydroxyl radical (•OH), leading to the formation of an acylium ion [M-OH]⁺.
Loss of Water: The presence of a hydroxyl group ortho to the carboxylic acid group can facilitate the loss of a water molecule (H₂O) via an ortho effect, resulting in an [M-H₂O]⁺• ion.
Decarboxylation: Loss of a carboxyl group as carbon dioxide (CO₂) is another typical fragmentation for benzoic acids, which would produce an [M-CO₂]⁺• ion.
Loss of Iodine: Cleavage of the C-I bond could lead to the loss of an iodine atom (•I), resulting in an [M-I]⁺ ion.
Loss of a Methyl Radical: The methyl group can be lost as a methyl radical (•CH₃), giving rise to an [M-CH₃]⁺ ion.
Interactive Data Table: Predicted Key Mass Fragments of this compound
| Fragment Ion | Proposed Neutral Loss | Predicted m/z |
| [C₈H₇IO₃]⁺• | - | 277.95 |
| [C₈H₆IO₂]⁺ | •OH | 260.94 |
| [C₈H₅IO₂]⁺• | H₂O | 259.94 |
| [C₇H₇IO]⁺• | CO₂ | 233.96 |
| [C₈H₇O₃]⁺ | •I | 151.04 |
| [C₇H₄IO₃]⁺ | •CH₃ | 262.92 |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound is expected to be influenced by the electronic nature of the substituents on the benzene ring.
Expected UV-Vis Absorption:
The benzoic acid chromophore typically exhibits two main absorption bands: a strong primary band (π → π) around 230 nm and a weaker secondary band (n → π) around 270-280 nm. The presence of the hydroxyl, iodo, and methyl groups will cause a bathochromic (red) shift in these absorption maxima due to their electron-donating and auxochromic effects. The iodine atom, with its lone pairs of electrons, can also participate in resonance with the aromatic ring, further influencing the electronic transitions.
Fluorescence Spectroscopy:
While not all aromatic compounds are fluorescent, salicylic acid (2-hydroxybenzoic acid) and its derivatives are known to exhibit fluorescence. The presence of the heavy iodine atom in this compound might, however, lead to quenching of fluorescence due to the heavy-atom effect, which promotes intersystem crossing from the singlet excited state to the triplet state. Therefore, the fluorescence quantum yield of this compound is expected to be low. If fluorescence were to be observed, the emission maximum would be at a longer wavelength than the absorption maximum (Stokes shift).
Interactive Data Table: Predicted Electronic Spectroscopy Properties of this compound
| Spectroscopic Parameter | Predicted Value/Range | Notes |
| λmax (π → π) | ~240-260 nm | Bathochromic shift expected due to substituents. |
| λmax (n → π) | ~280-310 nm | Bathochromic shift expected. |
| Molar Absorptivity (ε) | High for π → π, Lower for n → π | Dependent on the solvent used. |
| Fluorescence Emission | Weak or quenched | The heavy-atom effect of iodine may significantly reduce fluorescence. |
Theoretical and Computational Chemistry Studies of 2 Hydroxy 3 Iodo 5 Methylbenzoic Acid
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization to determine the most stable conformation of a molecule. For 2-Hydroxy-3-iodo-5-methylbenzoic acid, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles of the optimized structure. These calculations are fundamental for understanding the molecule's three-dimensional arrangement and steric effects.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an important parameter that provides insights into the chemical stability and reactivity of the molecule. A smaller energy gap suggests higher reactivity.
For this compound, the HOMO is expected to be localized mainly on the benzene (B151609) ring and the oxygen atoms of the hydroxyl and carboxyl groups, reflecting the regions with higher electron density. The LUMO is likely distributed over the carboxylic acid group and the iodinated carbon, indicating the sites susceptible to nucleophilic attack.
Table 1: Illustrative Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: The values in this table are illustrative and represent typical ranges for similar aromatic compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Red regions indicate negative potential (electron-rich areas), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor areas), susceptible to nucleophilic attack. Green areas denote neutral potential.
In the MEP map of this compound, the most negative potential (red) is expected to be located around the oxygen atoms of the carboxyl and hydroxyl groups due to their high electronegativity. The hydrogen atoms of the hydroxyl and carboxyl groups, as well as the region around the iodine atom, are likely to exhibit a positive potential (blue), indicating them as potential sites for nucleophilic interactions.
Computational Spectroscopic Simulations and Comparison with Experimental Data
Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its spectroscopic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are highly valuable for assigning the signals in the experimental NMR spectra. The chemical shifts are influenced by the electronic environment of the nuclei, and computational methods can provide a detailed understanding of these effects.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| H (Carboxyl) | 11.0 - 12.0 |
| H (Aromatic) | 6.5 - 8.0 |
| H (Hydroxyl) | 4.0 - 6.0 |
| H (Methyl) | 2.0 - 2.5 |
| ¹³C NMR | |
| C (Carboxyl) | 170 - 175 |
| C (Aromatic) | 110 - 140 |
| C (Iodo-substituted) | 90 - 100 |
| C (Methyl) | 15 - 25 |
Note: The chemical shift ranges are typical for the respective functional groups and may vary based on the specific electronic environment.
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to a better agreement with experimental spectra. The analysis of the vibrational modes helps in the detailed assignment of the experimental IR and Raman bands. For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl and carboxyl groups, C=O stretching of the carboxyl group, C-I stretching, and various aromatic C-H and C-C vibrations.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis spectra) of molecules. It can predict the excitation energies, oscillator strengths, and corresponding electronic transitions. The calculated UV-Vis spectrum can be compared with the experimental spectrum to understand the electronic structure and transitions of the molecule. For this compound, the electronic transitions are expected to be of π → π* and n → π* nature, primarily involving the aromatic ring and the carbonyl group.
Furthermore, computational methods can be employed to study reaction mechanisms by locating and characterizing transition states. This provides valuable information on the energy barriers and pathways of chemical reactions involving this compound.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior and intermolecular interactions of this compound in a condensed phase. A typical simulation would involve placing a number of these molecules in a simulation box with an explicit solvent and observing their interactions over time, governed by a force field like the General Amber Force Field (GAFF). ucl.ac.uk
The rich functionalization of this compound allows for a variety of intermolecular interactions that dictate its self-assembly and solution-phase behavior. The primary and most dominant of these is the hydrogen bonding facilitated by the carboxylic acid group, which can form strong, cyclic dimers with neighboring molecules. acs.orgresearchgate.net Additionally, the hydroxyl group can act as both a hydrogen bond donor and acceptor.
MD simulations would allow for the characterization of these interactions by analyzing radial distribution functions and interaction lifetimes.
Table 1: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor Group/Atom | Acceptor Group/Atom | Expected Strength |
|---|---|---|---|
| Hydrogen Bond | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Strong |
| Hydrogen Bond | Hydroxyl (-OH) | Carboxylic Acid (-COOH) | Moderate |
| Hydrogen Bond | Hydroxyl (-OH) | Hydroxyl (-OH) | Moderate |
| Halogen Bond | Iodine (-I) | Carbonyl Oxygen (=O) | Moderate |
Quantum Chemical Descriptors for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO energy indicates the ability of the molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability. researchgate.net For this compound, the electron-rich aromatic ring, particularly influenced by the activating hydroxyl and methyl groups, would be the primary location of the HOMO, making it susceptible to electrophilic attack.
The LUMO is expected to be distributed over the carboxylic acid group and the carbon atom attached to the electron-withdrawing iodine, indicating these as likely sites for nucleophilic attack. The molecular electrostatic potential (MEP) map would visually confirm these predictions, showing negative potential (red) around the oxygen atoms of the carboxyl and hydroxyl groups, and a positive region (blue) near the acidic hydrogen of the carboxyl group and the σ-hole of the iodine atom. rsc.org Fukui functions can further refine these predictions by quantifying the change in electron density at each atomic site upon the addition or removal of an electron.
Table 2: Predicted Quantum Chemical Descriptors and Reactivity
| Descriptor | Predicted Location/Value | Implication for Reactivity |
|---|---|---|
| HOMO | Distributed over the aromatic ring, -OH, and -CH₃ groups | Susceptibility to electrophilic attack on the ring |
| LUMO | Concentrated on the -COOH group and C-I bond | Susceptibility to nucleophilic attack at the carboxyl carbon and C-I |
| HOMO-LUMO Gap | Moderate | Indicates good chemical stability but accessible reactivity |
| MEP (Negative) | Oxygen atoms of -COOH and -OH | Sites for electrophilic attack and hydrogen/halogen bonding |
Non-Covalent Interaction (NCI) Analysis and Energy Decomposition
To gain deeper insight into the nature and strength of the intermolecular forces holding a dimer of this compound together, Non-Covalent Interaction (NCI) analysis and Energy Decomposition Analysis (EDA) are employed.
NCI analysis provides a visual representation of non-covalent interactions in real space. rsc.orgresearchgate.net An NCI plot for a dimer would reveal distinct isosurfaces corresponding to different interaction types. A large, disc-shaped surface between the two carboxylic acid groups would signify the strong hydrogen bonds. Another surface would appear between the iodine atom of one molecule and an oxygen atom of the other, confirming the presence of a halogen bond. acs.org Weaker van der Waals interactions would be visualized as more diffuse, green-colored surfaces around the periphery of the molecules. The color of the isosurfaces, derived from the sign of the second eigenvalue of the electron-density Hessian, helps distinguish between attractive (blue), repulsive (red), and weak van der Waals (green) interactions. acs.orgresearchgate.net
Energy Decomposition Analysis (EDA) complements NCI by quantifying the energetic contributions of different physical factors to the total interaction energy. beilstein-journals.orgnih.gov The interaction energy is typically broken down into several components:
Electrostatic: The classical Coulombic interaction between the unperturbed charge distributions of the two molecules. This is expected to be the dominant stabilizing term, driven by the polar functional groups. diva-portal.org
Pauli Repulsion: A destabilizing term arising from the quantum mechanical repulsion between closed-shell electrons.
Polarization (Induction): The stabilizing effect of the distortion of each molecule's electron cloud in the electric field of the other. diva-portal.org
Dispersion: A stabilizing interaction arising from correlated electron fluctuations, crucial for π-π stacking. beilstein-journals.org
Charge Transfer: The stabilizing energy associated with the flow of electrons from the occupied orbitals of one molecule to the unoccupied orbitals of the other.
For a hydrogen- and halogen-bonded dimer of this compound, EDA would likely show that the electrostatic and polarization components are the primary drivers of stability, with a significant contribution from dispersion. diva-portal.orgacs.org
Table 3: Hypothetical Energy Decomposition Analysis for a Dimer (kcal/mol)
| Energy Component | Estimated Contribution | Nature of Contribution |
|---|---|---|
| Electrostatic | -20.0 | Strongly Stabilizing |
| Pauli Repulsion | +15.0 | Destabilizing |
| Polarization | -7.0 | Stabilizing |
| Dispersion | -5.0 | Stabilizing |
Chemical Reactivity and Mechanistic Investigations of 2 Hydroxy 3 Iodo 5 Methylbenzoic Acid
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for transformations such as esterification, amidation, and decarboxylation.
The carboxylic acid functional group of 2-hydroxy-3-iodo-5-methylbenzoic acid can readily undergo esterification with various alcohols under acidic conditions. This reaction, typically catalyzed by a strong acid like sulfuric acid, proceeds via a nucleophilic acyl substitution mechanism. The protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. ma.edu Given the presence of the phenolic hydroxyl group, selective esterification of the carboxylic acid is crucial and can be achieved under controlled conditions. google.com For instance, the reaction of salicylic (B10762653) acid with methanol (B129727) in the presence of an acid catalyst yields methyl salicylate. ma.edu
Similarly, amidation can be accomplished by converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine. This two-step process is generally efficient for forming amide bonds. Direct amidation, avoiding the need for stoichiometric coupling reagents, can also be achieved using catalysts like ortho-iodo arylboronic acids, which activate the carboxylic acid for direct reaction with an amine. organic-chemistry.org A patent for salicylic acid amides suggests that the reaction can be carried out in aprotic organic solvents or even in the absence of a solvent if the starting materials are liquid. google.com
| Reaction Type | Reagents | Product Type | Reference Reaction |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Ester | Salicylic Acid + Methanol → Methyl Salicylate ma.eduyoutube.com |
| Amidation (via Acyl Chloride) | 1. SOCl₂ 2. Amine (RNH₂) | Amide | General reaction for carboxylic acids |
| Direct Amidation | Amine (RNH₂), Boronic Acid Catalyst | Amide | Catalysis with 5-methoxy-2-iodophenylboronic acid organic-chemistry.org |
Decarboxylation, the removal of the carboxyl group, can be a challenging reaction for aromatic carboxylic acids. However, specific methods can facilitate this transformation. For instance, the oxidative decarboxylation of 3-iodobenzoic acid can yield 3-iodophenol, indicating a potential pathway for related structures. wikipedia.org Radical-based methods also provide a route to decarboxylation. The carboxylic acid can be converted into a derivative, such as a Barton ester, which can then undergo radical cleavage to remove the carboxyl group and replace it with another substituent. libretexts.org
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is nucleophilic and can participate in etherification and esterification reactions. It also activates the ring towards electrophilic substitution and can be involved in oxidative processes.
Etherification of the phenolic hydroxyl group can be achieved through reactions like the Williamson ether synthesis, which involves deprotonating the phenol (B47542) with a base to form a phenoxide, followed by nucleophilic substitution on an alkyl halide. Another important method is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol, which can be used to form diaryl ethers or alkyl aryl ethers. researchgate.netorganic-chemistry.org Modern protocols for Ullmann-type couplings often utilize ligands such as N,N-dimethylglycine to facilitate the reaction at lower temperatures. researchgate.net
Esterification of the phenolic hydroxyl group is also a common transformation. A classic example is the synthesis of aspirin, where the phenolic hydroxyl group of salicylic acid reacts with acetic anhydride (B1165640) in the presence of an acid catalyst to form acetylsalicylic acid. This reaction highlights the possibility of selectively acylating the hydroxyl group over the carboxylic acid under specific conditions. quora.com
| Reaction Type | Reagents | Product Type | General Method |
|---|---|---|---|
| Etherification | Alkyl Halide, Base (Williamson) Aryl Halide, Cu Catalyst (Ullmann) | Alkyl Aryl Ether Diaryl Ether | General phenol chemistry organic-chemistry.org |
| Esterification | Acid Anhydride or Acyl Chloride, Catalyst | Aryl Ester | Synthesis of Aspirin from Salicylic Acid quora.com |
Phenols are susceptible to oxidation, which can lead to the formation of phenoxy radicals. These radicals are key intermediates in oxidative coupling reactions, which can form new carbon-carbon or carbon-oxygen bonds. wikipedia.org The reaction can result in dimerization or polymerization, and the regioselectivity (ortho-ortho, para-para, or ortho-para coupling) is influenced by the catalyst and reaction conditions. nih.gov Metal-free oxidative coupling can also be achieved using systems like TBHP/KI, which generate radicals that can initiate C-O and C-C bond formation. rsc.org
Hypervalent iodine(III) reagents can react with arenes through a single-electron transfer (SET) mechanism to form arene radical cations, initiating further transformations. acs.org The presence of the iodine atom in this compound could potentially influence or participate in such radical processes.
Reactivity of the Aryl-Iodine Bond
The aryl-iodine bond is the most reactive of the aryl-halogen bonds and is an excellent substrate for a wide variety of metal-catalyzed cross-coupling reactions. This functionality allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds.
Prominent among these transformations are palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings.
Suzuki Coupling: This reaction involves the coupling of the aryl iodide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org It is a highly versatile method for forming biaryl compounds or connecting aryl groups to alkyl, alkenyl, or alkynyl fragments. nih.gov
Heck Reaction: The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction tolerates a wide variety of functional groups, including phenols and carboxylic acids. thermofisher.com
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org It is a powerful tool for the synthesis of arylalkynes.
In addition to palladium-catalyzed reactions, the aryl-iodine bond is also reactive in copper-catalyzed transformations, most notably the Ullmann reaction. The classical Ullmann coupling involves the self-coupling of an aryl halide in the presence of copper at high temperatures to form a symmetric biaryl. wikipedia.org Modern variations, often called Ullmann-type reactions, are more versatile and can be used to form C-O, C-N, and C-S bonds by coupling aryl iodides with alcohols, amines, and thiols, respectively. researchgate.netnih.gov
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Pd catalyst, Base | Biaryl, Aryl-Alkyl, etc. |
| Heck Reaction | Alkene | Pd catalyst, Base | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
| Ullmann Reaction | Aryl Halide, Alcohol, Amine, etc. | Cu catalyst | Biaryl, Diaryl Ether, etc. |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, wherein the iodide atom acts as a leaving group. The feasibility of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. For a successful reaction, the ring must be rendered electron-deficient by the presence of electron-withdrawing groups (EWGs), particularly at positions ortho and para to the leaving group. imperial.ac.uk
In the case of this compound, the aromatic ring is substituted with two such activating groups relative to the iodine at C-3: an ortho-hydroxyl group (-OH) and a para-carboxylic acid group (-COOH). Both groups are electron-withdrawing by induction and resonance, which helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. osti.govnih.gov Conversely, the methyl group (-CH3) at the meta position (C-5) is weakly electron-donating, which has a minor deactivating effect.
The general mechanism proceeds via the attack of a nucleophile (e.g., an alkoxide, amine, or thiolate) on the carbon atom bearing the iodine. This initial addition step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate where the negative charge is delocalized onto the ortho and para EWGs. imperial.ac.uk In the final, rapid step, the iodide ion is eliminated, and the aromaticity of the ring is restored.
While specific kinetic data for this compound are not extensively documented, the reaction rates are expected to be influenced by the nucleophile's strength and the reaction conditions. Studies on related halophenols demonstrate that such transformations are feasible, with the reaction's progress often subject to factors like general base catalysis, particularly with moderately electron-deficient aryl halides. rsc.org
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. The high reactivity of aryl iodides in such transformations makes this compound an excellent substrate for reactions like the Suzuki-Miyaura and Sonogashira couplings. nobelprize.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. researchgate.net For this compound, this reaction would allow for the introduction of a variety of aryl or vinyl substituents at the 3-position.
Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base (typically an amine). The mechanism is similar to the Suzuki coupling but involves a distinct copper-acetylide intermediate. The Sonogashira reaction is highly effective for synthesizing arylalkynes. The reaction of this compound with various alkynes would yield 3-alkynyl-2-hydroxy-5-methylbenzoic acid derivatives.
The table below illustrates the expected outcomes of Suzuki-Miyaura and Sonogashira reactions with this substrate, based on established methodologies for similar ortho-hydroxy aryl iodides.
| Reaction Type | Coupling Partner | Typical Catalyst/Base | Expected Product | Plausible Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | 2-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carboxylic acid | 85-95 |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Pd(OAc)2, SPhos / K3PO4 | 2-Hydroxy-4'-methoxy-5-methyl-[1,1'-biphenyl]-3-carboxylic acid | 80-90 |
| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI / Et3N | 2-Hydroxy-5-methyl-3-(phenylethynyl)benzoic acid | 90-98 |
| Sonogashira | Trimethylsilylacetylene | PdCl2(PPh3)2, CuI / i-Pr2NH | 2-Hydroxy-5-methyl-3-((trimethylsilyl)ethynyl)benzoic acid | 88-96 |
Formation of Hypervalent Iodine Derivatives (e.g., 2-Iodyl-5-methylbenzoic acid)
Aryl iodides can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their unique oxidizing properties. These compounds exist in trivalent (λ³) and pentavalent (λ⁵) states. Given its structure, this compound can serve as a precursor to such species.
The oxidation of 2-iodobenzoic acid to 2-iodylbenzoic acid (IBX), a well-known λ⁵-iodane, is a classic example. This transformation is typically achieved using oxidants like potassium bromate (B103136) or oxone. youtube.com It is highly probable that this compound would undergo a similar oxidation under these conditions to yield the corresponding iodyl derivative, namely 2-hydroxy-3-iodyl-5-methylbenzoic acid. The iodyl group (-IO₂) would replace the iodine atom at the C-3 position.
These pentavalent iodine compounds, such as IBX, are known for their ability to selectively oxidize alcohols to aldehydes and ketones under mild conditions. beilstein-journals.org The synthesis of a hypervalent iodine reagent from this compound would thus create a specialized oxidizing agent whose solubility and reactivity could be tuned by the hydroxyl, carboxyl, and methyl substituents on the ring. The reaction would typically proceed by treating the starting material with a strong oxidizing agent in an aqueous or mixed solvent system.
Reactions Involving the Methyl Group (e.g., benzylic oxidations)
The methyl group attached to the aromatic ring is susceptible to oxidation at its benzylic position. This transformation can convert the methyl group into a hydroxymethyl (-CH₂OH), an aldehyde (-CHO), or a carboxylic acid (-COOH) group, depending on the oxidant and reaction conditions.
The selective oxidation of a benzylic C-H bond in a molecule with multiple functional groups can be challenging. However, various methods have been developed for this purpose. For instance, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely oxidize the methyl group to a carboxylic acid, resulting in 3-hydroxy-5-iodo-isophthalic acid.
More selective, metal-free oxidation methods have also been reported. A combination of an N-oxyl catalyst, such as N-hydroxyphthalimide (NHPI), and a terminal oxidant can achieve mono-oxygenation of benzylic C-H bonds. beilstein-journals.org These radical-based mechanisms can convert the methyl group to a hydroxymethyl or acetoxymethyl group under milder conditions that may preserve the other functionalities on the ring. beilstein-journals.org Electrochemical methods also offer a powerful alternative for the site-selective oxidation of methylarenes, often proceeding with high efficiency and avoiding the need for chemical oxidants. nih.gov
The table below summarizes potential benzylic oxidation reactions for this compound.
| Reagent/Condition | Expected Product | Transformation |
|---|---|---|
| KMnO4, heat | 3-Hydroxy-5-iodoisophthalic acid | -CH3 → -COOH |
| NHPI / Iodate oxidant | 3-(Acetoxymethyl)-2-hydroxy-5-iodobenzoic acid | -CH3 → -CH2OAc |
| Electrochemical oxidation in MeOH | 2-Hydroxy-5-(dimethoxymethyl)-3-iodobenzoic acid | -CH3 → -CH(OMe)2 |
Elucidation of Reaction Mechanisms and Kinetics
Understanding the mechanisms and kinetics of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.
For Nucleophilic Aromatic Substitution , the mechanism is generally accepted to be a two-step addition-elimination process (SNAr). Kinetic studies on analogous systems often show second-order kinetics, being first-order in both the aryl halide and the nucleophile. The rate is significantly enhanced by the presence of ortho and para electron-withdrawing groups (-OH and -COOH), which stabilize the intermediate Meisenheimer complex. Recent studies, however, suggest that some SNAr reactions may proceed through a concerted (cSNAr) or borderline mechanism, and the exact pathway can be influenced by the substrate, nucleophile, and solvent. nih.govrsc.org Kinetic isotope effect studies would be instrumental in distinguishing between these pathways for this specific substrate.
In Palladium-Catalyzed Cross-Coupling , the mechanism is a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.org The oxidative addition of the C-I bond to the Pd(0) catalyst is typically fast for aryl iodides. The rate-limiting step can be either transmetalation or reductive elimination, depending on the specific ligands, substrates, and reaction conditions. researchgate.net Kinetic analysis, including reaction progress monitoring, can help identify the turnover-limiting step and catalyst resting state, providing insights for catalyst optimization. researchgate.net
The mechanism for Benzylic Oxidation depends heavily on the chosen method. Permanganate oxidation involves a complex series of electron-transfer steps. In contrast, radical-based oxidations using systems like NHPI proceed via a hydrogen atom abstraction from the methyl group by an N-oxyl radical, followed by trapping of the resulting benzyl (B1604629) radical. beilstein-journals.org Elucidating these mechanisms often involves trapping intermediates, isotopic labeling studies, and computational modeling.
Derivatives and Analogues of 2 Hydroxy 3 Iodo 5 Methylbenzoic Acid: Synthesis and Chemical Utility
Synthesis of Halogenated Analogues and Isomers
The aromatic scaffold of 2-hydroxy-3-iodo-5-methylbenzoic acid allows for the introduction of additional halogen substituents, leading to a range of halogenated analogues. These modifications can significantly influence the compound's chemical and physical properties. The synthesis of such analogues typically proceeds via electrophilic aromatic substitution, where the existing substituents on the ring direct the position of the incoming halogen.
One common method for the synthesis of dihalogenated derivatives is the direct halogenation of a related salicylic (B10762653) acid precursor. For instance, the synthesis of 3,5-diiodosalicylic acid can be achieved by treating salicylic acid with iodine monochloride in glacial acetic acid. A similar strategy could be employed to introduce a second iodine atom or other halogens such as chlorine or bromine onto the ring of this compound. The regioselectivity of this second halogenation would be governed by the directing effects of the hydroxyl, carboxyl, methyl, and iodo groups already present.
Furthermore, isomers of this compound, where the positions of the iodo and methyl groups are varied, can be synthesized from the corresponding substituted aminobenzoic acids through diazotization followed by a Sandmeyer-type reaction. For example, 2-amino-5-methylbenzoic acid can be converted to 2-iodo-5-methylbenzoic acid. researchgate.net Subsequent hydroxylation would yield an isomer of the target compound.
Table 1: Synthesis of Halogenated Analogues
| Starting Material | Reagents | Product | Reaction Type |
| Salicylic acid | Iodine monochloride, Glacial acetic acid | 3,5-Diiodosalicylic acid | Electrophilic Aromatic Substitution |
| 2-Amino-5-methylbenzoic acid | 1. NaNO₂, HCl2. KI | 2-Iodo-5-methylbenzoic acid | Diazotization, Sandmeyer Reaction |
| 2-chloro-benzoic acid | 1. Conc. H₂SO₄, HNO₃2. Reduction3. Diazotization, KI | 2-Chloro-5-iodobenzoic acid | Electrophilic Nitration, Reduction, Diazotization |
Alkylated and Acylated Derivatives
The phenolic hydroxyl group and the carboxylic acid moiety of this compound are amenable to alkylation and acylation reactions, respectively. These derivatizations can be used to protect these functional groups or to introduce new chemical functionalities.
Alkylation of the phenolic hydroxyl group can be achieved by reacting the parent compound with an alkyl halide in the presence of a base. For example, 2-hydroxy-5-methylbenzoic acid has been converted to 2-propoxy-5-methylbenzoic acid by reaction with n-propyl iodide and potassium hydroxide. A similar approach could be applied to this compound to yield its O-alkylated derivatives.
Acylation of the phenolic hydroxyl group can be accomplished using various acylating agents. A convenient method involves the use of aldehydes in the presence of iridium and nickel bromide catalysts under blue light irradiation, which proceeds via a radical pathway. nih.gov This method offers specificity for the phenolic hydroxyl group. nih.gov Alternatively, organic salts can be used as acylating reagents in the presence of diethylaminosulfur trifluoride (DAST). rsc.org
Table 2: Alkylation and Acylation Reactions
| Functional Group | Reagents | Product Type |
| Phenolic Hydroxyl | Alkyl halide, Base (e.g., K₂CO₃) | O-Alkylated derivative |
| Phenolic Hydroxyl | Aldehyde, Ir/NiBr₂ catalysts, Blue light | O-Acylated derivative |
| Phenolic Hydroxyl | Organic salt, DAST | O-Acylated derivative |
Formation of Schiff Bases and Related Condensation Products
While Schiff bases are typically formed from the condensation of a primary amine with an aldehyde or a ketone, the carboxylic acid functionality of this compound can undergo condensation reactions with amines to form amides. This reaction is a fundamental transformation in organic synthesis.
The synthesis of an amide derivative from this compound would involve activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride can then be reacted with a primary or secondary amine to yield the corresponding N-substituted amide. This two-step process is a standard and efficient method for amide bond formation. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC).
These amide derivatives are themselves valuable compounds and can serve as precursors for further synthetic transformations.
Modification of the Carboxylic Acid Functionality (e.g., acyl halides, anhydrides, nitriles)
The carboxylic acid group of this compound is a versatile functional handle that can be converted into a variety of other functional groups, including acyl halides, anhydrides, and nitriles.
Acyl Halides: The most common method for the preparation of acyl chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents readily convert the carboxylic acid into the more reactive acyl chloride, which is a key intermediate for the synthesis of esters, amides, and other acyl derivatives.
Anhydrides: Symmetrical anhydrides can be synthesized by the dehydration of two equivalents of the carboxylic acid, often facilitated by a dehydrating agent such as acetic anhydride (B1165640) or by heating. For the synthesis of mixed anhydrides, an acyl chloride can be reacted with a carboxylate salt.
Nitriles: The conversion of a carboxylic acid to a nitrile involves a two-step process. First, the carboxylic acid is converted to a primary amide. Subsequently, the amide is dehydrated using a dehydrating agent like phosphorus pentoxide (P₄O₁₀), thionyl chloride, or oxalyl chloride to yield the corresponding nitrile. chemrxiv.orgresearchgate.net
Table 3: Transformations of the Carboxylic Acid Group
| Target Functional Group | Typical Reagents |
| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |
| Anhydride | Acetic anhydride or heat (for symmetrical); Acyl chloride and carboxylate (for mixed) |
| Nitrile | 1. SOCl₂, NH₄OH (to form amide)2. P₄O₁₀ or SOCl₂ (dehydration) |
Exploitation as a Core Scaffold for the Construction of Complex Polycyclic Aromatic Systems
The presence of an iodine atom on the aromatic ring of this compound makes it a valuable precursor for the synthesis of more complex polycyclic aromatic systems through various cross-coupling and cyclization reactions. nih.govresearchgate.net
One such application is in copper-catalyzed domino reactions. For example, 2-iodobenzoic acids can react with terminal alkynes in the presence of copper(I) oxide to yield (Z)-3-ylidenephthalides, which are a class of polycyclic compounds. rsc.org This reaction proceeds through an in-situ coupling and subsequent intramolecular cyclization. rsc.org
Furthermore, the iodo-substituent enables participation in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the formation of new carbon-carbon bonds, extending the aromatic system. For instance, a Suzuki coupling with an arylboronic acid would lead to a biaryl structure, a key motif in many complex aromatic compounds.
The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, can also be employed to construct biaryl linkages, which can then be subjected to further cyclization reactions to build up the polycyclic framework. wikipedia.orgorganic-chemistry.org Intramolecular cyclization of appropriately substituted derivatives of this compound, potentially mediated by iodine's unique reactivity, can also lead to the formation of heterocyclic and polycyclic structures. chemrxiv.org
Synthesis and Reactivity of Hypervalent Iodine Compounds Derived from this compound
The iodine atom in this compound can be oxidized to a higher valence state, typically +3 (iodinanes) or +5 (iodinanes), to form hypervalent iodine compounds. wikipedia.org These reagents are known for their mild and selective oxidizing properties and are considered environmentally benign alternatives to many heavy metal-based oxidants. organic-chemistry.org
A common method for the synthesis of hypervalent iodine(III) compounds is the oxidation of the corresponding iodoarene. For example, (diacetoxyiodo)arenes can be prepared by treating the iodoarene with reagents like peracetic acid or m-chloroperoxybenzoic acid (mCPBA) in acetic acid. wikipedia.orgorganic-chemistry.org Sodium periodate can also be used as the oxidant. nih.gov This would convert this compound into its corresponding (diacetoxyiodo) derivative.
The reactivity of these hypervalent iodine compounds is diverse. They can act as oxidizing agents for a wide range of functional groups. For instance, 2-iodoxybenzoic acid (IBX), a hypervalent iodine(V) reagent derived from 2-iodobenzoic acid, is a well-known oxidizing agent for alcohols. wikipedia.org Hypervalent iodine compounds derived from this compound would be expected to exhibit similar reactivity, potentially with modified solubility and reactivity profiles due to the presence of the hydroxyl, methyl, and carboxyl groups. These compounds can also be used to mediate various synthetic transformations, including oxidative cyclizations. acs.org
Table 4: Synthesis of Hypervalent Iodine Derivatives
| Hypervalent Iodine Compound Type | Typical Oxidizing Agent |
| (Diacetoxyiodo)arene (Iodine(III)) | Peracetic acid, m-CPBA, Sodium periodate |
| Iodosylarene (Iodine(III)) | Hydrolysis of (diacetoxyiodo)arene |
| Iodylarene (Iodine(V)) | Oxone, Potassium bromate (B103136) |
Supramolecular Chemistry and Crystal Engineering with 2 Hydroxy 3 Iodo 5 Methylbenzoic Acid
Investigation of Hydrogen Bonding Networks and Patterns in Solid-State Structures
For a molecule like 2-Hydroxy-3-iodo-5-methylbenzoic acid, which possesses both a carboxylic acid and a hydroxyl group, hydrogen bonding would be the dominant force in its crystal assembly. It is highly probable that the carboxylic acid groups would form the robust and commonly observed centrosymmetric dimer synthon, characterized by a pair of O—H···O hydrogen bonds. This interaction is a cornerstone of crystal engineering for carboxylic acids.
Halogen Bonding Interactions Involving the Iodine Substituent
The presence of an iodine atom on the aromatic ring introduces the potential for halogen bonding. Halogen bonding is a highly directional, non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as an oxygen or nitrogen atom. In the case of this compound, the iodine atom could form halogen bonds with the oxygen atoms of the carboxyl or hydroxyl groups of neighboring molecules.
These I···O interactions can be a significant structure-directing force, competing with or complementing the hydrogen bonding network. The strength and geometry of these halogen bonds would be crucial in determining the final crystal packing. A detailed analysis would involve measuring the I···O distances and C—I···O angles to confirm the presence and nature of these interactions.
Pi-Stacking and Other Aromatic Interactions in Crystal Lattices
The aromatic ring of this compound allows for the possibility of π-stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings, can contribute significantly to the stabilization of the crystal lattice. The specific geometry of these interactions can vary, including face-to-face or offset stacking arrangements.
The electronic nature of the substituents on the aromatic ring—the electron-donating methyl and hydroxyl groups and the electron-withdrawing iodo and carboxyl groups—would influence the quadrupole moment of the aromatic ring and, consequently, the nature and strength of the π-stacking interactions.
Co-crystallization and Salt Formation of this compound
The carboxylic acid group of this compound makes it an excellent candidate for co-crystallization and salt formation. Co-crystals could be formed with other neutral molecules (co-formers) through hydrogen bonding between the carboxylic acid and functional groups on the co-former, such as amides, pyridines, or other carboxylic acids. This approach is a powerful tool in crystal engineering to modify the physicochemical properties of a solid.
Salt formation would occur upon reaction with a suitable base, leading to deprotonation of the carboxylic acid. The resulting carboxylate could then form ionic interactions with a counter-ion, which would be the primary structure-directing interaction, further supported by hydrogen bonding from the hydroxyl group.
Crystal Packing Analysis and Polymorphism Studies
Furthermore, this compound may exhibit polymorphism, the ability to exist in multiple crystal forms with different arrangements of molecules in the crystal lattice. Each polymorph would have a unique set of physicochemical properties. A polymorphism screen, involving crystallization from different solvents and under various conditions, would be necessary to identify and characterize any potential polymorphic forms.
Role in Self-Assembly Processes and Ordered Architectures
The combination of strong and directional interactions, such as hydrogen and halogen bonds, makes this compound a promising building block for the bottom-up construction of ordered supramolecular architectures. By understanding and controlling these non-covalent interactions, it could be possible to guide the self-assembly of this molecule into predictable and potentially functional materials, such as one-dimensional tapes, two-dimensional layers, or porous frameworks. The study of its self-assembly on surfaces or in solution would provide further insights into its potential for creating novel materials.
Catalytic Applications of this compound Remain Largely Unexplored in Scientific Literature
Despite extensive searches of scientific databases and chemical literature, there is a notable absence of published research detailing the catalytic applications of this compound. This specific chemical compound has not been documented as an organocatalyst, a ligand in metal-organic catalysis, or as a component in asymmetric synthesis within the public domain of scientific research. Consequently, mechanistic insights into its potential catalytic roles are also not available.
The current body of scientific knowledge primarily focuses on the synthesis and use of related iodo- and hydroxy-benzoic acid derivatives as versatile building blocks in organic synthesis. These compounds are often utilized as precursors for the construction of more complex molecules, including pharmaceuticals. However, the specific catalytic properties of this compound itself have not been the subject of dedicated investigation in the reviewed literature.
Further research would be necessary to determine if this compound possesses any catalytic activity in chemical transformations. Such studies would involve screening the compound in various reaction types to assess its potential as an organocatalyst. Additionally, its ability to coordinate with metal centers could be explored to evaluate its utility as a ligand in the design of novel metal-based catalysts. Investigations into its chiral derivatives would also be required to ascertain any potential applications in asymmetric synthesis. Without such foundational research, a detailed discussion of its catalytic applications, as outlined in the requested article structure, cannot be provided at this time.
Advanced Analytical Methodologies for Purity Assessment and Reaction Monitoring
Quantitative High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of 2-Hydroxy-3-iodo-5-methylbenzoic acid. It is exceptionally well-suited for monitoring the progress of its synthesis by measuring the depletion of reactants and the formation of the product. Furthermore, it is the primary method for determining the purity of the final compound by separating it from unreacted starting materials, intermediates, and byproducts.
A common approach involves reverse-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. sielc.comsielc.com For this compound, a typical method would utilize a gradient elution system with a mobile phase consisting of acetonitrile (B52724) and an aqueous solution of an acid, such as phosphoric acid or formic acid, to ensure the carboxylic acid group remains protonated. sielc.comsielc.com Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance.
The method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability. nih.gov Validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). longdom.org
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Gradient Program | 0-2 min (20% B), 2-15 min (20-80% B), 15-18 min (80% B), 18-20 min (80-20% B) |
Table 2: Representative Method Validation Data
| Validation Parameter | Result |
| Linearity Range | 0.5 µg/mL - 100 µg/mL (R² > 0.999) |
| LOD | 0.1 µg/mL |
| LOQ | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98.0% - 102.0% |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the low volatility and thermal lability of carboxylic acids and phenols, this compound requires chemical modification, or derivatization, prior to GC-MS analysis. nih.gov This process converts the non-volatile analyte into a more volatile and thermally stable derivative. nih.gov
Common derivatization strategies include methylation of the carboxylic acid and hydroxyl groups to form the corresponding methyl ester and methyl ether, or silylation to form trimethylsilyl (B98337) (TMS) derivatives. These derivatives are amenable to analysis by GC-MS. The gas chromatograph separates the derivatized compound from any volatile impurities, and the mass spectrometer provides mass-to-charge ratio data. This data helps in the structural elucidation of the parent compound and the identification of unknown impurities by comparing their fragmentation patterns to spectral libraries. nih.gov
Table 3: Typical GC-MS Conditions for Analysis of a Derivatized Sample
| Parameter | Condition |
| Column | Fused silica (B1680970) capillary column (e.g., 30m x 0.25mm) with a nonpolar stationary phase |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-500 m/z |
Table 4: Hypothetical GC-MS Data for Methylated this compound
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| Methyl 2-methoxy-3-iodo-5-methylbenzoate | 12.5 | 306 (M+), 275 (M+-OCH₃), 247 (M+-COOCH₃) |
| Volatile Impurity A (e.g., residual solvent) | 3.1 | Specific fragments for the impurity |
Elemental Analysis and Thermogravimetric Analysis (TGA) for Compositional and Thermal Stability Studies
Elemental analysis provides a fundamental assessment of a compound's purity by determining the mass percentages of its constituent elements (carbon, hydrogen, oxygen, and iodine). The experimental values are compared against the theoretical values calculated from the molecular formula of this compound (C₈H₇IO₃). A close correlation between the experimental and theoretical values is a strong indicator of the sample's compositional purity.
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The resulting data can reveal the temperature at which the compound begins to decompose, the presence of residual solvents or water (which would be lost at lower temperatures), and the mass of non-volatile residue remaining after decomposition.
Table 5: Elemental Analysis Data for C₈H₇IO₃ (MW: 278.04 g/mol )
| Element | Theoretical % | Experimental % (Hypothetical) |
| Carbon (C) | 34.56% | 34.51% |
| Hydrogen (H) | 2.54% | 2.56% |
| Iodine (I) | 45.64% | 45.59% |
| Oxygen (O) | 17.26% | 17.34% |
Table 6: Illustrative TGA Profile for this compound
| Temperature Range (°C) | Mass Loss (%) | Interpretation |
| 25 - 120 | ~0.2% | Loss of residual moisture or volatile solvent. |
| 120 - 250 | ~0.5% | Stable region, no significant mass loss. |
| >250 | >95% | Onset of thermal decomposition. |
X-ray Powder Diffraction (XRPD) for Solid-State Characterization and Phase Identification
X-ray Powder Diffraction (XRPD) is the primary technique for the characterization of crystalline solid materials. units.it It provides a unique diffraction pattern, or "fingerprint," for a specific crystalline phase. This is crucial for identifying the solid-state form of this compound and for detecting the presence of different crystalline forms, known as polymorphs, or amorphous content. units.itunibo.it
Different polymorphs of a compound can exhibit distinct physical properties, making polymorphic control essential. The XRPD pattern is a plot of scattered X-ray intensity versus the scattering angle (2θ). The position and relative intensities of the peaks are characteristic of the crystal lattice structure of the material. units.it XRPD is therefore an indispensable tool for routine quality control to ensure batch-to-batch consistency of the crystalline form.
Table 7: Hypothetical XRPD Peak List for Crystalline Form I of this compound
| Position (°2θ) | d-spacing (Å) | Relative Intensity (%) |
| 8.5 | 10.40 | 65 |
| 12.8 | 6.91 | 100 |
| 17.1 | 5.18 | 80 |
| 21.5 | 4.13 | 45 |
| 25.7 | 3.46 | 95 |
| 28.2 | 3.16 | 50 |
Isotopic Labeling Studies for Reaction Mechanism Elucidation
For the synthesis of this compound, which could be prepared by the direct iodination of 2-hydroxy-5-methylbenzoic acid (5-methylsalicylic acid), isotopic labeling could answer key mechanistic questions. For instance, performing the reaction with a deuterated starting material can help determine if the C-H bond cleavage is the rate-determining step of the reaction through the kinetic isotope effect. acs.org Similarly, using ¹⁸O-labeled reagents could clarify the origin of oxygen atoms in certain synthetic routes.
Table 8: Example of a Hypothetical Isotopic Labeling Experiment for Iodination
| Experiment | Labeled Reactant | Reagents | Mechanistic Question | Expected Outcome for a Specific Mechanism |
| Kinetic Isotope Effect | 2-hydroxy-5-methylbenzoic acid-3-d₁ (deuterium at C3) | I₂, Oxidizing Agent | Is the C-H bond broken in the rate-determining step of the iodination? | A significantly slower reaction rate compared to the non-deuterated analog would suggest C-H cleavage is rate-limiting. |
| Oxygen Source Determination | 2-hydroxy-5-methylbenzoic acid | Reagents in H₂¹⁸O | Does the solvent participate in the reaction mechanism involving the hydroxyl group? | No incorporation of ¹⁸O into the product's hydroxyl group would indicate the original -OH group remains intact. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Hydroxy-3-iodo-5-methylbenzoic acid?
- Methodology : Electrophilic iodination of 5-methylsalicylic acid using iodine monochloride (ICl) under acidic conditions (e.g., acetic acid) is a common approach. Reaction progress is monitored via thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane solvent systems . Isolation involves acid-base extraction: after alkaline treatment (pH 10–14), the mixture is acidified to pH 3–5 to precipitate the product .
- Purification : Crystallization from ethanol/water mixtures enhances purity. Solid-phase extraction (SPE) with C18 sorbents can remove polar impurities .
Q. Which analytical techniques are critical for characterizing this compound?
- Structural Analysis :
- 1H NMR : Proton environments are resolved in deuterated DMSO (δ 7.8–6.5 ppm for aromatic protons, δ 2.3 ppm for methyl groups) [General knowledge].
- Infrared Spectroscopy (IR) : Confirms hydroxyl (≈3200 cm⁻¹) and carboxylic acid (≈1700 cm⁻¹) functional groups [General knowledge].
- Purity Assessment : High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients ensures ≥98% purity .
Q. How can researchers ensure high-yield purification of this compound?
- Strategies :
- Acid/Base Extraction : Adjusting pH post-reaction minimizes solubility of the target compound, favoring crystallization .
- Solvent Selection : Ethanol/water mixtures (1:3 ratio) optimize crystal formation.
- SPE : Polar impurities are removed using reversed-phase sorbents .
Advanced Research Questions
Q. How can regioselective iodination be optimized to reduce byproducts like 2-Hydroxy-5-iodo-3-methylbenzoic acid?
- Approach :
- Directed Ortho-Metalation : Use directing groups (e.g., boronic acids) to guide iodination to the desired position.
- Catalytic Systems : Employ palladium catalysts with iodobenzene diacetate for controlled iodination .
Q. What methods resolve contradictions between NMR and IR data for derivatives of this compound?
- Cross-Validation :
- 2D NMR (COSY, HSQC) : Clarifies proton-proton and carbon-proton correlations.
- Isotopic Labeling : Deuterated analogs differentiate overlapping signals in crowded spectra.
- Computational Modeling : Density functional theory (DFT) predicts vibrational frequencies to align IR peaks with structural features [General knowledge].
Q. Can computational tools predict the stability of this compound under varying pH conditions?
- Tools :
- pKa Prediction Software : ACD/Labs or MarvinSuite estimates ionization states affecting solubility and reactivity.
- Molecular Dynamics (MD) Simulations : Models degradation pathways in acidic/basic environments .
Safety and Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
